molecular formula C18H15F2NO3 B2445831 Fmoc-3-amino-2,2-difluoro-propionic acid CAS No. 1310680-49-9

Fmoc-3-amino-2,2-difluoro-propionic acid

Cat. No.: B2445831
CAS No.: 1310680-49-9
M. Wt: 331.319
InChI Key: OSHLBVOVHCBLPO-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2,2-difluoro-propionic acid is a biochemical used for proteomics research . It has a molecular formula of C18H15F2NO4 and a molecular weight of 347.32 . It appears as a white powder .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H15F2NO4 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.

Scientific Research Applications

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-3-amino-2,2-difluoro-propionic acid, are significant bio-inspired building blocks for creating functional materials. These compounds exhibit unique self-assembly properties attributed to the hydrophobicity and aromaticity of the Fmoc moiety, which encourages the association of building blocks. Their applications span various fields, including cell cultivation, bio-templating, optical materials, drug delivery systems, catalytic functions, therapeutic applications, and antibiotic properties. The development and functional aspects of these Fmoc-modified biomolecules are continuously evolving, addressing existing challenges and opening new avenues for research and application (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid Phase Peptide Synthesis

The utilization of Fmoc amino acids, including this compound, has been a breakthrough in solid-phase peptide synthesis (SPPS). This method has evolved with the introduction of various solid supports, linkages, and side chain protecting groups. The versatility of Fmoc SPPS has enabled the synthesis of complex peptides and small proteins, including biologically active and isotopically labeled ones, thereby offering a wide array of possibilities for bioorganic chemistry (Fields & Noble, 2009).

Biomedical Applications

Supramolecular hydrogels based on FMOC-functionalized amino acids, including this compound, represent a novel class of soft materials extensively used in the biomedical field. These materials are known for their biocompatible and biodegradable properties. The incorporation of FMOC-Lys(FMOC)-OH, a positively charged amino-acid, into supramolecular gels has shown to enhance their antimicrobial activity, indicating the potential of these materials in creating advanced therapeutic solutions (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Mechanism of Action

As a biochemical used in proteomics research, Fmoc-3-amino-2,2-difluoro-propionic acid likely plays a role in the synthesis of peptides or proteins . The exact mechanism of action would depend on the specific context of the research.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4/c19-18(20,16(22)23)10-21-17(24)25-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZFQTTWTYZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-49-9
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoic acid
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